molecular formula C21H26ClN5O2 B2463291 7-(4-chlorobenzyl)-1,3-dimethyl-8-((3-methylpiperidin-1-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 851938-31-3

7-(4-chlorobenzyl)-1,3-dimethyl-8-((3-methylpiperidin-1-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2463291
CAS RN: 851938-31-3
M. Wt: 415.92
InChI Key: LYFGVOCNTDEBCV-UHFFFAOYSA-N
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Description

7-(4-chlorobenzyl)-1,3-dimethyl-8-((3-methylpiperidin-1-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C21H26ClN5O2 and its molecular weight is 415.92. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

1. Neuropharmacological Potential

A study focused on the neuropharmacological potential of derivatives of purine-2,6-dione, related to the compound , which displayed significant affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds showed promising anxiolytic and antidepressant properties. Specifically, one derivative exhibited an antidepressant-like effect in Forced Swim Test (FST) and exerted anxiolytic-like activity in Four-Plate Test (FPT) in mice (Chłoń-Rzepa et al., 2013).

2. Cardiovascular Activity

Another study explored the cardiovascular effects of 8-alkylamino derivatives of purine-2,6-dione. The research demonstrated that certain derivatives exhibited strong prophylactic antiarrhythmic activity and hypotensive activity, indicating potential therapeutic applications in cardiovascular diseases (Chłoń-Rzepa et al., 2004).

3. Chemical Synthesis and Structural Studies

The compound and its derivatives have been a subject of interest in chemical synthesis and structural studies. For instance, a study reported on the synthesis of new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems starting from 8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, highlighting the compound's versatility in the synthesis of novel chemical structures (Hesek & Rybár, 1994).

4. Analgesic Properties

Studies also indicate the potential analgesic properties of purine-2,6-dione derivatives. Compounds in this class have shown significant analgesic and anti-inflammatory effects, outperforming reference drugs in certain models, indicating potential for development as new analgesic agents (Zygmunt et al., 2015).

properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN5O2/c1-14-5-4-10-26(11-14)13-17-23-19-18(20(28)25(3)21(29)24(19)2)27(17)12-15-6-8-16(22)9-7-15/h6-9,14H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFGVOCNTDEBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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